molecular formula C28H21N5O14S4 B1218208 Brilliant Black BN

Brilliant Black BN

Cat. No. B1218208
M. Wt: 779.8 g/mol
InChI Key: RXERRVKLABZRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{8-hydroxy-4,6-disulfO-7-[(e)-2-{7-sulfO-4-[(e)-2-(4-sulfophenyl)diazen-1-yl]naphthalen-1-yl}diazen-1-yl]naphthalen-1-yl}ethanimidic acid is a naphthalenesulfonic acid.

Scientific Research Applications

Allosteric Interactions in Adenosine Receptors

Brilliant Black BN has been identified as a novel allosteric modulator of adenosine A1 and A3 receptors. It can modify ligand affinity at these receptors, indicating potential therapeutic applications for conditions involving metabolic stress. The study noted that Brilliant Black BN can act allosterically to modify the dissociation rate of antagonists from these receptors, revealing a novel aspect of its interaction with biological systems (May, Briddon, & Hill, 2010).

Photodegradation of Pollutants

Brilliant Black BN has been utilized in studies focused on photocatalytic degradation of pollutants. For instance, research involving F, Sm3+ codoped TiO2 demonstrated enhanced photocatalytic performance in the degradation of Brilliant Black BN, a bis-azo dye, under solar light. This signifies the potential of Brilliant Black BN in environmental remediation through photodegradation of organic contaminants (Mukonza, Nxumalo, Mamba, & Mishra, 2017).

Indicator Displacement Assays

The rate of binding of host molecules to artificial receptors, synthesized for the study of Brilliant Black, highlights its utility as a reporter dye in Indicator Displacement Assays (IDA). The versatility of Brilliant Black BN in these assays underscores its importance in biochemical studies and potential applications in diagnostic assays (Majchrzak, Frączyk, & Kaminski, 2008).

Dye Removal from Aqueous Solutions

Studies on the removal of dye Brilliant Black BN from aqueous solutions using chitosan and surfactant-impregnated chitosan beads demonstrate its relevance in water purification. The research sheds light on the potential of using these materials for environmental clean-up, specifically for treating water contaminated with dyes like Brilliant Black BN (Rouf & Nagapadma, 2015).

Adsorption Studies

The adsorption kinetics of Brilliant Black onto various substrates, like white rice husk ash, are extensively studied to understand the adsorption behavior and potential application in waste treatment and environmental remediation. These studies are crucial for designing systems for the removal of dyes and pollutants from industrial effluents (Tavlieva, Genieva, Georgieva, & Vlaev, 2013).

properties

Product Name

Brilliant Black BN

Molecular Formula

C28H21N5O14S4

Molecular Weight

779.8 g/mol

IUPAC Name

4-acetamido-5-hydroxy-6-[[7-sulfo-4-[(4-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonic acid

InChI

InChI=1S/C28H21N5O14S4/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)

InChI Key

RXERRVKLABZRCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

synonyms

Black PN
brilliant black 1
brilliant black BN
C.I.(1956) No. 28440

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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